3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
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Overview
Description
3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is an organic compound with a complex structure that includes a furan ring, a sulfonamide group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acrylic Acid Moiety Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction or a similar coupling reaction, using palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The acrylic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oxygenated furans.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and acrylic acid moieties can participate in π-π interactions and covalent bonding, respectively. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-furylmethyl)amino]sulfonyl}benzoic acid
- 4-{[(2-furylmethyl)amino]sulfonyl}phenylacetic acid
- 2-{[(2-furylmethyl)amino]sulfonyl}benzoic acid
Uniqueness
3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-[3-(furan-2-ylmethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-4-5-12(6-7-15(17)18)9-14(11)22(19,20)16-10-13-3-2-8-21-13/h2-9,16H,10H2,1H3,(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESPOYQDPNGZPG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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